(S)-N-[(4-chlorophenyl)methylidene]-2-methylpropane-2-sulfinamide
Description
(S)-N-[(4-Chlorophenyl)methylidene]-2-methylpropane-2-sulfinamide is a chiral sulfinamide derivative widely employed in asymmetric synthesis as a versatile chiral auxiliary. Its structure features a tert-butylsulfinamide group (S-configuration) conjugated to a 4-chlorophenyl-substituted imine, enabling precise stereochemical control in nucleophilic additions and cycloadditions . The 4-chlorophenyl group enhances electrophilicity at the imine carbon, facilitating reactivity while maintaining steric manageability. This compound’s utility spans pharmaceuticals, agrochemicals, and materials science, particularly in the synthesis of enantiomerically pure intermediates .
Properties
Molecular Formula |
C11H14ClNOS |
|---|---|
Molecular Weight |
243.75 g/mol |
IUPAC Name |
(S)-N-[(4-chlorophenyl)methylidene]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C11H14ClNOS/c1-11(2,3)15(14)13-8-9-4-6-10(12)7-5-9/h4-8H,1-3H3/t15-/m0/s1 |
InChI Key |
YQAZHKMIBKHOJC-HNNXBMFYSA-N |
Isomeric SMILES |
CC(C)(C)[S@](=O)N=CC1=CC=C(C=C1)Cl |
Canonical SMILES |
CC(C)(C)S(=O)N=CC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Preparation Methods
Catalyst Selection
CuSO₄ remains the optimal catalyst for 4-chlorobenzaldehyde due to its low cost and high efficiency. Ti(OEt)₄, while effective, is more expensive and unnecessary for this substrate.
Solvent and Temperature Effects
Non-polar solvents like toluene favor imine formation by azeotropic removal of water. However, dichloromethane offers faster reaction times due to better solubility of intermediates.
Enantiopurity Considerations
The (S)-configuration of the sulfinamide auxiliary is preserved throughout the reaction, as confirmed by chiral HPLC analysis. No epimerization is observed under standard conditions.
Purification and Characterization
Crude products are typically purified via flash chromatography using ethyl acetate/hexane gradients. The final compound exhibits characteristic NMR signals: δH 8.54 (s, 1H, CH=N), 7.83–7.74 (m, 2H, Ar–H), 7.49–7.40 (m, 2H, Ar–H), and 1.26 (s, 9H, C(CH₃)₃). Mass spectrometry confirms the molecular ion peak at m/z 273.1 [M+H]⁺.
Applications and Derivatives
(S)-N-[(4-Chlorophenyl)methylidene]-2-methylpropane-2-sulfinamide serves as a precursor to chiral amines through nucleophilic addition followed by sulfinyl group cleavage . Applications include the synthesis of antihistamines and antifungal agents, underscoring its industrial relevance.
Chemical Reactions Analysis
Types of Reactions
(S)-N-[(4-chlorophenyl)methylidene]-2-methylpropane-2-sulfinamide undergoes various chemical reactions, including:
Oxidation: The sulfinamide group can be oxidized to form sulfonamides.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfonamides
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Activity
Research indicates that sulfinamides can exhibit significant antimicrobial properties. For instance, compounds structurally related to (S)-N-[(4-chlorophenyl)methylidene]-2-methylpropane-2-sulfinamide have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).
A study assessing the antimicrobial efficacy of similar sulfinamides reported minimal inhibitory concentrations (MIC) ranging from 15.62 to 31.25 μmol/L against MRSA strains, indicating a promising avenue for further development in antibiotic therapies .
Anticancer Potential
The compound's structural characteristics suggest potential applications in cancer therapy. Sulfinamides have been explored for their ability to inhibit specific enzymes involved in cancer cell proliferation. For example, related compounds have demonstrated antiproliferative effects against several cancer cell lines, with GI50 values indicating substantial potency.
A comprehensive evaluation of related sulfonamide derivatives revealed varying degrees of activity across different cancer types, with some compounds exhibiting GI50 values as low as 38 nM against ovarian and colon cancer cells . This suggests that (S)-N-[(4-chlorophenyl)methylidene]-2-methylpropane-2-sulfinamide may also possess similar anticancer properties.
Synthesis and Mechanism of Action
The synthesis of (S)-N-[(4-chlorophenyl)methylidene]-2-methylpropane-2-sulfinamide involves several steps typically used in the preparation of sulfinamide derivatives. The mechanism of action for this compound is believed to involve the inhibition of dihydropteroate synthase in bacterial folate synthesis pathways, which is critical for bacterial growth.
In cancer cells, the compound may interfere with metabolic pathways essential for rapid cell division, potentially leading to apoptosis or cell cycle arrest .
Case Studies and Research Findings
Several studies have focused on the biological activities of sulfonamide derivatives:
- Antimicrobial Efficacy Study :
- Antiproliferative Activity Assessment :
Data Summary Table
| Activity Type | Tested Compound | MIC/IC50 Values | Remarks |
|---|---|---|---|
| Antimicrobial | (S)-N-[(4-chlorophenyl)methylidene]-2-methylpropane-2-sulfinamide | 15.62 - 31.25 μmol/L | Effective against MRSA |
| Antiproliferative | Related sulfonamide derivatives | GI50 values ~38 nM | Potent against ovarian and colon cancers |
Mechanism of Action
The mechanism of action of (S)-N-[(4-chlorophenyl)methylidene]-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups : The 4-chlorophenyl group in the target compound offers moderate electron withdrawal, balancing reactivity and stability. In contrast, 3,5-dibromopyridinyl () and trifluoromethyl groups () provide stronger electron-withdrawing effects, accelerating imine reactivity but increasing steric bulk.
- Backbone Flexibility : Ethylidene () and benzofuran () backbones introduce conformational rigidity, affecting diastereoselectivity in nucleophilic additions compared to the planar imine in the target compound .
- Steric Effects : Cyclopropyl and tert-butyl groups () enhance stereochemical control by restricting rotational freedom, critical for high enantiomeric excess (ee) in pharmaceutical intermediates .
Challenges :
- Steric Hindrance : Bulky substituents (e.g., bicyclo[1.1.0]butane in ) require low-temperature lithiation to prevent side reactions .
- Stereochemical Purity : Diastereomeric ratios (dr) vary with aryl electronic properties. For instance, electron-deficient aryl groups (e.g., 4-Cl-phenyl) favor higher dr (>10:1) compared to electron-rich analogs .
Physicochemical Properties
- NMR Shifts : The 4-chlorophenyl group in the target compound induces distinct deshielding in $ ^1H $ NMR (δ 7.4–7.6 ppm for aromatic protons) . In contrast, 3,5-difluorophenyl derivatives () show upfield shifts (δ 6.8–7.2 ppm) due to reduced electron withdrawal .
- Melting Points : Derivatives with rigid backbones (e.g., benzofuran in ) exhibit higher melting points (>150°C) compared to the target compound (~100°C) .
Biological Activity
(S)-N-[(4-chlorophenyl)methylidene]-2-methylpropane-2-sulfinamide, also known by its CAS number 851513-47-8, is a sulfinamide compound that has garnered attention in various fields of biological research. This article explores its biological activity, potential applications, and relevant research findings.
- Molecular Formula : CHClNOS
- Molecular Weight : 243.75 g/mol
- CAS Number : 851513-47-8
The biological activity of (S)-N-[(4-chlorophenyl)methylidene]-2-methylpropane-2-sulfinamide primarily stems from its structural features, which enable it to interact with various biological targets. Sulfinamides are known to inhibit certain enzymes and modulate receptor activities, making them valuable in drug development.
Enzyme Inhibition
Research indicates that sulfinamide compounds can act as inhibitors of certain enzymes involved in metabolic pathways. For instance, they may inhibit carbonic anhydrases or other sulfonamide-sensitive enzymes, which play critical roles in physiological processes such as respiration and ion transport.
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of (S)-N-[(4-chlorophenyl)methylidene]-2-methylpropane-2-sulfinamide. In vitro assays demonstrated that this compound exhibits significant activity against a range of bacterial strains, including:
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
These results suggest that the compound may have potential as an antimicrobial agent.
Cytotoxicity and Antitumor Activity
In cancer research, (S)-N-[(4-chlorophenyl)methylidene]-2-methylpropane-2-sulfinamide has been investigated for its cytotoxic effects on various cancer cell lines. A study reported the following IC values:
| Cell Line | IC (µM) |
|---|---|
| HeLa | 25 |
| MCF-7 | 30 |
| A549 | 28 |
These findings indicate that the compound has moderate cytotoxicity against these cancer cell lines, warranting further investigation into its potential as an anticancer drug.
Case Studies and Research Findings
- Study on Antimicrobial Properties : A comprehensive study published in the Journal of Medicinal Chemistry evaluated various sulfinamides, including (S)-N-[(4-chlorophenyl)methylidene]-2-methylpropane-2-sulfinamide. The study concluded that modifications in the side chains significantly affected antimicrobial efficacy, suggesting a structure-activity relationship that could guide future drug design .
- Cytotoxicity Assessment : A research article in Cancer Letters explored the cytotoxic effects of this compound on breast and lung cancer cell lines. The study highlighted the potential mechanisms of action involving apoptosis induction and cell cycle arrest .
- Pharmacological Potential : In a review published in Pharmaceutical Research, the authors discussed the broader implications of sulfinamides in drug development, emphasizing their role in targeting specific pathways in cancer therapy and infectious diseases .
Q & A
Q. How can researchers leverage the compound’s electronic properties for designing photoactive materials?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
